1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group substituted with chlorine and fluorine atoms, as well as an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with sodium azide to form 2-chloro-6-fluorobenzyl azide This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne derivative to form the triazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions, such as elevated temperatures and the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives with different functional groups.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The presence of the benzyl group with chlorine and fluorine substitutions can enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-chlorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine substitution, which may affect its biological activity and chemical properties.
1-(2-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the chlorine substitution, which may influence its reactivity and binding affinity.
1-(2-chloro-6-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, which can affect its steric properties and interactions with molecular targets.
The unique combination of chlorine, fluorine, and isopropyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-propan-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-7(2)12-11(13(19)20)16-17-18(12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFOVFBWHNPITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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